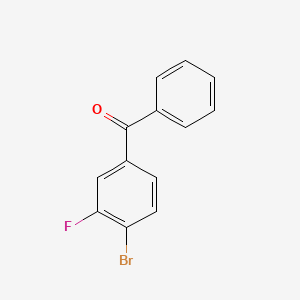

(4-Bromo-3-fluorophenyl)-phenylmethanone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, a high-molecular-weight fluorinated poly(aryl ether) with a 4-bromophenyl pendant group was synthesized from a bromo-bisphenol, and its phosphonated derivative was prepared with high conversion yield . Another example is the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, which involved the condensation of 3-fluorobenzoic acid with an indazole derivative . These syntheses highlight the versatility of bromo- and fluoro-phenyl compounds in chemical reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to "(4-Bromo-3-fluorophenyl)-phenylmethanone" has been determined using various techniques such as X-ray diffraction . These studies reveal the geometric parameters and the orientation of the substituents on the aromatic rings. For example, the crystal structure of a related compound showed two aromatic rings linked by an enone bridge forming a dihedral angle .

Chemical Reactions Analysis

The reactivity of bromo- and fluoro-phenyl compounds is influenced by the presence of the halogen atoms, which can participate in various chemical reactions. For instance, the presence of a fluorine atom can enhance the electrophilicity of the carbonyl group, making it more reactive . The bromine atom can also be involved in reactions such as bromination or can be substituted by other groups in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-phenyl compounds are determined by their molecular structure. The presence of halogen atoms and the carbonyl group can affect properties such as thermal and oxidative stability, proton conductivity, and methanol permeability . Additionally, the electronic properties such as HOMO-LUMO gap, charge transfer, and first hyperpolarizability can be analyzed to determine the potential of these compounds in applications like nonlinear optics . Molecular docking studies suggest that some of these compounds might exhibit inhibitory activity against certain enzymes, indicating potential pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Intermediate Applications

One significant application of derivatives similar to "(4-Bromo-3-fluorophenyl)-phenylmethanone" is in the synthesis of complex organic molecules. For instance, the compound has been used in the synthesis of key intermediates for atorvastatin calcium, a widely used statin, demonstrating its utility in creating medically relevant substances. The synthesis process involves bromination and condensation reactions, showcasing the compound's versatility as a precursor in organic chemistry (Zhang Yi-fan, 2010).

Material Science and Polymer Research

In material science, derivatives of "(4-Bromo-3-fluorophenyl)-phenylmethanone" contribute to the development of novel materials with enhanced properties. A notable example is its role in producing fluorinated poly(aryl ether) membranes for fuel cell applications. These membranes exhibit excellent thermal, oxidative, and dimensional stability, along with low methanol permeability and reasonable proton conductivity, highlighting the compound's potential in advancing fuel cell technology (Baijun Liu et al., 2006).

Antimicrobial and Antitumor Research

Research into the antimicrobial and antitumor activities of related bromophenols and fluorophenyl compounds has shown promising results. Compounds synthesized from "(4-Bromo-3-fluorophenyl)-phenylmethanone" derivatives have demonstrated significant inhibitory effects on various cancer cell lines, such as A549, BGC-823, and HepG-2, indicating potential applications in cancer treatment (Zhi-hua Tang & W. Fu, 2018). Additionally, the antimicrobial activities of synthesized compounds underscore their utility in developing new therapeutic agents (S. Balaji et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

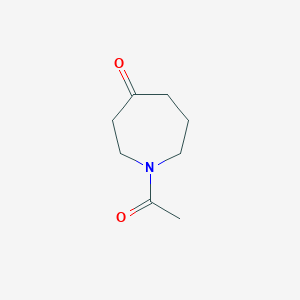

IUPAC Name |

(4-bromo-3-fluorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIDDGDGHQARQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-3-fluorophenyl)(phenyl)methanone | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]oxazole-6-carbaldehyde](/img/structure/B1287584.png)

acetic acid](/img/structure/B1287605.png)